N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a combination of thiazole, pyrrolidine, and thiophene sulfonamide moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary targets of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide Compounds with similar structures, such as pyrrolidine derivatives, have been found to inhibit cox-2 enzymes .
Mode of Action
The exact mode of action of This compound It’s worth noting that similar compounds, like pyrrolidine derivatives, have shown inhibitory effects on cox-2 enzymes .
Biochemical Pathways
The biochemical pathways affected by This compound Compounds that inhibit cox-2 enzymes, like some pyrrolidine derivatives, can affect the conversion of arachidonic acid into thromboxane, prostaglandins (pge2), and prostacyclin .
Pharmacokinetics
The ADME properties and their impact on the bioavailability of This compound It’s known that the introduction of heteroatomic fragments in molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The molecular and cellular effects of This compound Similar compounds, like pyrrolidine derivatives, have shown inhibitory effects on cox-2 enzymes .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as palladium or copper, and reagents like thiourea and thiophene sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, including as an antimicrobial, anti-inflammatory, and anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole, pyrrolidine, and thiophene derivatives, such as:
- Thiazole-based compounds: Known for their antimicrobial and anti-inflammatory properties.
- Pyrrolidine-based compounds: Used in drug discovery for their diverse biological activities.
- Thiophene-based compounds: Studied for their anticancer and antiviral activities .
Uniqueness
Its structural complexity allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S3/c16-20(17,11-4-2-7-18-11)14-9-10-3-1-6-15(10)12-13-5-8-19-12/h2,4-5,7-8,10,14H,1,3,6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJLWOKTFZXMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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